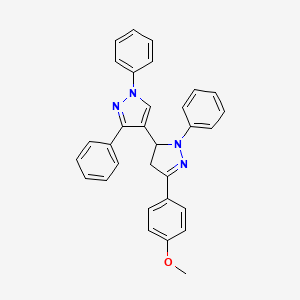
6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Additionally, it has been shown to have antioxidant properties, which could help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, it has been shown to have antioxidant properties, which could help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been shown to have a range of biochemical and physiological effects, which could make it useful in a variety of research applications. However, one limitation is that it can be difficult and expensive to synthesize, which could limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on 6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound, in order to better understand how it works at a molecular level.
2. Development of new drugs based on the structure of this compound, in order to take advantage of its anti-inflammatory and antioxidant properties.
3. Studies on the potential use of this compound in the treatment of various diseases, such as arthritis and cancer.
4. Investigation of the potential use of this compound as a tool for studying the inflammatory response and other physiological processes.
5. Development of new synthesis methods that are more efficient and cost-effective, in order to make this compound more widely available for research purposes.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, and could be useful in the development of new drugs for the treatment of various diseases. Further research is needed in order to fully understand the mechanism of action of this compound and to explore its potential applications in the field of scientific research.
Métodos De Síntesis
6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone can be synthesized using a variety of methods. One common method involves the reaction of 2-nitrobenzaldehyde with 6-methyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as sodium methoxide. This reaction results in the formation of this compound.
Aplicaciones Científicas De Investigación
6-methyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential applications in scientific research. One area of research that has shown promise is in the development of new drugs for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which could make it useful in the treatment of conditions such as arthritis and cancer.
Propiedades
IUPAC Name |
6-methyl-4-(2-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-6-7-14-13(8-10)12(9-16(19)17-14)11-4-2-3-5-15(11)18(20)21/h2-8,12H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQHIQGSYBZUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387163 |
Source


|
| Record name | ST075712 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6048-11-9 |
Source


|
| Record name | ST075712 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine](/img/structure/B5156969.png)
![N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5156979.png)


![N~2~-(3-chloro-2-methylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156987.png)
![3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5156988.png)


![4-{[2-(4-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5157011.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5157035.png)

![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5157057.png)